molecular formula C11H11NO B081954 5-Methoxynaphthalen-2-amine CAS No. 13772-94-6

5-Methoxynaphthalen-2-amine

Cat. No. B081954
CAS RN: 13772-94-6
M. Wt: 173.21 g/mol
InChI Key: UNGLBCFJUFFUSY-UHFFFAOYSA-N
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Description

5-Methoxynaphthalen-2-amine, also known as 5-MeONA, is a chemical compound that belongs to the family of naphthalenamines. It is a synthetic compound that has been used in various scientific research studies due to its unique properties.

Mechanism Of Action

The mechanism of action of 5-Methoxynaphthalen-2-amine is not fully understood. However, it is believed to interact with specific receptors in the body, leading to the activation of various signaling pathways. It has been shown to interact with the serotonin receptor, which is involved in the regulation of mood, appetite, and sleep. Additionally, 5-Methoxynaphthalen-2-amine has been shown to inhibit the activity of certain enzymes, leading to the modulation of biochemical pathways.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-Methoxynaphthalen-2-amine are diverse and depend on the specific research application. It has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, 5-Methoxynaphthalen-2-amine has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases. It has also been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of 5-Methoxynaphthalen-2-amine is its versatility. It can be used in various research applications, including organic synthesis, catalysis, and biological assays. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations of 5-Methoxynaphthalen-2-amine is its toxicity. It is a hazardous chemical that requires proper handling and disposal. Additionally, its use in biological assays may be limited due to its potential toxicity to cells and tissues.

Future Directions

There are numerous future directions for the research of 5-Methoxynaphthalen-2-amine. One potential direction is the development of new catalysts for organic transformations. Another potential direction is the development of new antibiotics and anti-inflammatory agents based on the structure of 5-Methoxynaphthalen-2-amine. Additionally, further research is needed to fully understand the mechanism of action of 5-Methoxynaphthalen-2-amine and its potential use in the treatment of various diseases.
Conclusion:
In conclusion, 5-Methoxynaphthalen-2-amine is a synthetic compound that has been used in various scientific research studies. Its synthesis method is well-established, and it has numerous scientific research applications. Its mechanism of action is not fully understood, but it has diverse biochemical and physiological effects. While it has advantages for lab experiments, it also has limitations due to its potential toxicity. There are numerous future directions for the research of 5-Methoxynaphthalen-2-amine, making it a promising compound for scientific research.

Scientific Research Applications

5-Methoxynaphthalen-2-amine has been used in various scientific research studies due to its unique properties. It has been used as a fluorescent probe for the detection of amino acids and proteins in biological samples. It has also been used as a ligand for the development of novel catalysts for organic transformations. Additionally, 5-Methoxynaphthalen-2-amine has been used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

properties

CAS RN

13772-94-6

Product Name

5-Methoxynaphthalen-2-amine

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

5-methoxynaphthalen-2-amine

InChI

InChI=1S/C11H11NO/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h2-7H,12H2,1H3

InChI Key

UNGLBCFJUFFUSY-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1C=CC(=C2)N

Canonical SMILES

COC1=CC=CC2=C1C=CC(=C2)N

synonyms

2-Naphthalenamine,5-methoxy-(9CI)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of commercially available 2-amino-5-hydroxynaphthalene (5.16 g, 31.48 mmol) in dimethylformamide (125 ml) was cooled with ice in an inert nitrogen atmosphere. Subsequently, NaH (1.39 g dispersion in a mineral oil at 60%, 34.6 mmoles) was added keeping the temperature below 10° C. and was shaken during 15 min. at ≈5° C. Subsequently methyl iodide (4.47 g, 31.48 mmol) solved in dimethylformamide (5 ml) was added and was left stirring at room temperature during 20 hrs. Water was added and it was evaporated to dryness in a rotavapor. To the remaining residue, water and ethylic ether were added. The aqueous phase was newly extracted with ether and the collection of organic phases was dried over Na2SO4, filtered, and evaporated to dryness. To the resulting crude slurry, a mixture of isopropylic alcohol/petroleum ether 1/1 was added, stirred during a few minutes and the insoluble precipitate was filtered. 4.21 g (77%) of 2-amino-5-methoxynaphthalene were obtained, with a purity determined by HPLC of 99%.
Quantity
5.16 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.47 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

5-Methoxy-2-naphthoic acid (3.17 g, 15.7 mmol), CH2Cl2 (38 mL) and DMF (3.04 mL, 39.2 mmol) were combined in a 50-mL flask under a N2 atmosphere. Oxalyl chloride (2.73 mL, 31.3 mmol) was added dropwise over 30 minutes at 20 to 23° C. The resulting yellow solution was stirred at room temperature for 15 minutes. The solution was then concentrated in vacuo to 6.48 g of yellow solid which was slightly wet with DMF. The solid was dissolved in CH3CN (157 mL) and added dropwise over 35 minutes to a solution of sodium azide (2.55 g, 39.2 mmol) in 24 mL of water, and rinsed in with an additional 25 mL of CH3CN. Analysis of the resulting yellow mixture by HPLC after 5 minutes showed 15% acyl chloride remaining. Water (15 mL) was added to give an orange mixture and to promote acyl azide formation. The mixture was heated at reflux for 1 hour and 40 minutes. The mixture was cooled to room temperature. Sodium hydroxide (50 mL, 2N solution) was added and the resulting yellow mixture was stirred at room temperature overnight. The mixture was concentrated in vacuo to 102.0 g of brown gum plus liquid. The mixture was extracted with 50 mL of CH2Cl2. The CH2Cl2 layer was dried over Na2SO4, filtered and concentrated in vacuo to provide 1.83 g of the intermediate title compound as a brown oil (HPLC: 91%, 61% yield).
Quantity
3.17 g
Type
reactant
Reaction Step One
Name
Quantity
3.04 mL
Type
reactant
Reaction Step One
Quantity
38 mL
Type
solvent
Reaction Step One
Quantity
2.73 mL
Type
reactant
Reaction Step Two
Quantity
2.55 g
Type
reactant
Reaction Step Three
Name
Quantity
24 mL
Type
solvent
Reaction Step Three
[Compound]
Name
acyl azide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Five
Yield
61%

Synthesis routes and methods III

Procedure details

To a solution of 6-aminonaphth-1-ol (1.0 g) in DMF (50 mL), NaH (60% in mineral oil, 0.17 g) was added, and the reaction was stirred for 1 hour. Iodomethane (0.39 mL) was added, and the reaction was stirred for another 1 hour. The reaction was then partitioned between NaHCO3 (aq., 150 mL) and EtOAc (100 mL), the layers separated, and the organic layer washed with brine, dried (Na2SO4) and concentrated. The crude reaction was purified over silica gel (gradient of EtOAc in heptane) to provide the title compound (0.8 g) as an orange oil:: 1H NMR (DMSO-d6) δ 7.81 (d, 1H); 7.16 (dd, 1H), 7.04 (d, 1H), 6.85 (dd, 1H), 6.75 (d, 1H), 6.53 (dd, 1H), 5.32 (s, 2H), 3.86 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.17 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.39 mL
Type
reactant
Reaction Step Two

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